molecular formula C7H16ClNO2 B6606777 2-(3-ethoxyazetidin-3-yl)ethan-1-olhydrochloride CAS No. 2839139-33-0

2-(3-ethoxyazetidin-3-yl)ethan-1-olhydrochloride

Cat. No.: B6606777
CAS No.: 2839139-33-0
M. Wt: 181.66 g/mol
InChI Key: HWJAQDAQOWTARD-UHFFFAOYSA-N
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Description

2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H15ClNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride typically involves the reaction of azetidine derivatives with ethoxyethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion. The product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(azetidin-3-yloxy)ethan-1-ol: A similar compound with a different substituent on the azetidine ring.

    Azetidine-3-carboxylic acid: Another azetidine derivative with distinct chemical properties and applications.

    3-ethoxyazetidine: A simpler analog with potential differences in reactivity and biological activity.

Uniqueness

2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethoxy and hydroxyl groups allows for versatile reactivity, making it a valuable intermediate in various synthetic pathways. Its hydrochloride form enhances its stability and solubility, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-(3-ethoxyazetidin-3-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-2-10-7(3-4-9)5-8-6-7;/h8-9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJAQDAQOWTARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CNC1)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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